3-benzylsulfanyl-1H-indole
Description
Properties
IUPAC Name |
3-benzylsulfanyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NS/c1-2-6-12(7-3-1)11-17-15-10-16-14-9-5-4-8-13(14)15/h1-10,16H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJAHRLASFMTGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzylsulfanyl-1H-indole typically involves the introduction of a benzylsulfanyl group to the indole ring. One common method is the nucleophilic substitution reaction where a suitable indole derivative is reacted with benzylthiol in the presence of a base. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Center
The benzylsulfanyl group undergoes nucleophilic displacement reactions, particularly under basic or oxidative conditions. For example:
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Reaction with Amines : In the presence of T3P® (propylphosphonic acid cyclic anhydride), the sulfanyl group can be replaced by amines to form thioether derivatives. This reaction proceeds via an SN2 mechanism, leveraging the leaving-group ability of the benzylsulfanyl moiety .
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Halogen Displacement : Treatment with iodine or bromine in toluene at 40°C facilitates substitution, yielding halogenated indoles .
Key Data :
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Substitution with NH₃ | T3P®, NMP, 110°C, 24 h | 3-Amino-1H-indole | 78% | |
| Iodination | I₂ (5 mol%), toluene, 40°C | 3-Iodo-1H-indole | 85% |
Oxidation Reactions
The sulfur atom in the benzylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
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Controlled Oxidation : Using H₂O₂ in acetic acid at 0°C selectively produces the sulfoxide derivative. Further oxidation with mCPBA (meta-chloroperbenzoic acid) yields the sulfone .
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Mechanistic Pathway : The reaction proceeds through a radical intermediate, confirmed by EPR studies .
Spectroscopic Evidence :
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Sulfoxide Formation :
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Sulfone Formation :
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IR : Strong absorption at 1150 cm⁻¹ (S=O stretch).
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Electrophilic Aromatic Substitution
The indole core participates in electrophilic substitution, primarily at the C-5 position due to the directing effects of the benzylsulfanyl group:
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Nitration : HNO₃/H₂SO₄ at 0°C yields 5-nitro-3-benzylsulfanyl-1H-indole .
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Bromination : NBS (N-bromosuccinimide) in DMF introduces bromine at C-5 with 90% regioselectivity .
Regioselectivity Trends :
| Electrophile | Position | Yield | Notes | Source |
|---|---|---|---|---|
| NO₂⁺ | C-5 | 82% | Para to sulfanyl group | |
| Br⁺ | C-5 | 90% | Steric hindrance at C-2/C-4 |
Cross-Coupling Reactions
The benzylsulfanyl group can act as a directing group in transition-metal-catalyzed couplings:
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Suzuki–Miyaura Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids at C-2, retaining the sulfanyl group .
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Heck Reaction : Olefination at C-3 occurs selectively using Pd(OAc)₂ and conductive heating .
Optimized Conditions :
| Reaction Type | Catalyst | Base | Temp. | Yield | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | 80°C | 75% | |
| Heck Coupling | Pd(OAc)₂ | Et₃N | 110°C | 68% |
Acid/Base-Mediated Rearrangements
Under strong acidic conditions, the benzylsulfanyl group facilitates indole ring rearrangements:
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Fischer Indolization : In HCl/EtOH, the compound undergoes cyclization to form tetracyclic sulfides .
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Thermal Isomerization : Heating in NMP (N-methylpyrrolidone) induces C–S bond cleavage, generating radical intermediates.
Mechanistic Insights :
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DFT Calculations : Confirmed a low-energy pathway (ΔG‡ = 25.3 kcal/mol) for C–S bond homolysis .
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Hirshfeld Analysis : Revealed stabilizing S⋯H interactions (2.28 Å) in the crystal lattice, influencing reactivity .
Biological Alkylation
The compound participates in bio-conjugation reactions:
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Thiol–Ene Click Chemistry : UV-initiated reaction with maleimides forms stable thioether linkages (Φ = 0.45).
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Enzyme-Mediated Modification : Horseradish peroxidase catalyzes sulfoxidation with stereoselectivity (80% ee).
Applications :
Scientific Research Applications
Medicinal Chemistry Applications
3-Benzylsulfanyl-1H-indole and its derivatives have been extensively studied for their potential therapeutic effects. Key areas of application include:
- Antimicrobial Activity : Research has indicated that indole derivatives exhibit substantial antibacterial and antifungal properties. Studies have shown that compounds similar to this compound can inhibit the growth of various pathogens, making them potential candidates for developing new antibiotics .
- Anticancer Properties : Indole derivatives are recognized for their anticancer activities. For instance, research highlights the ability of certain indole compounds to induce apoptosis in cancer cells, particularly breast cancer cells. The mechanism often involves the modulation of cell cycle regulatory proteins .
- Antioxidant Effects : Indoles have demonstrated significant antioxidant capabilities. The presence of the benzylsulfanyl group may enhance these properties, contributing to cellular protection against oxidative stress .
Synthetic Chemistry Applications
In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:
- Synthesis of Heterocyclic Compounds : The compound can undergo various reactions to form heterocycles, which are crucial in pharmaceuticals. For example, it can participate in nucleophilic substitution reactions to yield novel derivatives with enhanced biological activities .
- Multicomponent Reactions : Recent advancements have showcased the use of this compound in one-pot multicomponent reactions, allowing for efficient synthesis of diverse compounds in a single step. This method is advantageous for drug development due to its simplicity and efficiency .
Case Studies and Research Findings
Several studies exemplify the applications of this compound:
Mechanism of Action
The mechanism of action of 3-benzylsulfanyl-1H-indole involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, leading to enzyme inhibition. The indole ring can bind to various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling.
Comparison with Similar Compounds
The following analysis compares 3-benzyl-1H-indole with its analogs, focusing on substituent effects, synthesis, and physicochemical properties.
Substituted 3-Benzyl-1H-Indole Derivatives
Variations in the benzyl group’s substituents significantly alter the compound’s properties:
Key Findings :
- Electron-withdrawing groups (e.g., Cl, F) reduce synthetic yields (37–68%) compared to electron-donating groups (e.g., methyl: 75%) due to steric hindrance or electronic deactivation .
- Benzhydryl substitution (3w) introduces significant steric bulk, lowering yield (37%) and altering NMR signals (e.g., singlet at δ 5.73 for CH) .
Sulfur-Containing Analogs
Sulfur substituents at the 3-position modulate electronic properties and reactivity:
Key Findings :
- Phenylsulfanyl groups (-SPh) increase molecular weight (225.314 g/mol for 3-phenylsulfanyl-1H-indole vs. 207.276 g/mol for 3-benzyl-1H-indole) and enhance π-π stacking interactions .
- Alkenyl-phenylthio derivatives (e.g., 3ad) exhibit isomerism (E:Z = 1.7:1.0), influencing their reactivity in further functionalization .
Biological Activity
3-Benzylsulfanyl-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of a benzylsulfanyl group. This unique structure imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research. This article reviews the biological activity of this compound, summarizing key findings from various studies and highlighting its potential therapeutic applications.
The compound can be synthesized through nucleophilic substitution reactions involving indole derivatives and benzylthiol, typically in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases like sodium hydride (NaH) or potassium carbonate (K2CO3) . The presence of the benzylsulfanyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that it can induce apoptosis in various cancer cell lines by modulating cell signaling pathways associated with oxidative stress .
Case Study:
In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects. The mechanism was linked to the activation of caspase-3 and modulation of Bcl-2 family proteins, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacterial strains. In vitro assays revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It interacts with thiol groups in proteins, leading to enzyme inhibition which could be beneficial in various therapeutic contexts.
Mechanism of Action:
The compound's action involves binding to specific receptors or enzymes, altering their activity. This is particularly relevant in pathways involving oxidative stress and apoptosis, where it may exert protective effects against cellular damage .
Comparison with Related Compounds
To understand its unique properties, it is useful to compare this compound with similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Methylsulfanyl-1H-indole | Methyl group instead of benzyl | Moderate anticancer activity |
| 3-Phenylsulfanyl-1H-indole | Phenyl group instead of benzyl | Lower antimicrobial activity |
| 3-Benzylsulfanyl-2-methyl-1H-indole | Additional methyl group at C-2 | Enhanced lipophilicity |
The benzylsulfanyl group enhances both lipophilicity and biological interactions, making this compound particularly valuable in drug discovery .
Q & A
Q. What are the optimal synthetic routes for 3-benzylsulfanyl-1H-indole, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sulfanyl group introduction via nucleophilic substitution or coupling reactions. For example, substituting brominated indole precursors with benzylthiol under basic conditions (e.g., KOH/EtOH) is common. Reaction monitoring via Thin Layer Chromatography (TLC) and purification via recrystallization or column chromatography (silica gel, hexane/EtOAc gradient) are critical for reproducibility . Adjusting solvent polarity and temperature can mitigate side reactions (e.g., over-alkylation), with yields ranging from 60–85% depending on substituent steric effects .
Q. How is this compound characterized structurally, and what analytical techniques validate its purity?
Methodological Answer: Combined spectroscopic methods are essential:
- NMR : and NMR confirm substitution patterns (e.g., benzylsulfanyl protons at δ 3.8–4.2 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 280.0841 for CHNS).
- X-ray Crystallography : Resolves bond lengths and dihedral angles (e.g., indole ring planarity, S–C bond distances ~1.76 Å) . Purity is validated via HPLC (≥95% area) or elemental analysis (C, H, N within ±0.4% theoretical) .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer: Begin with in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC quantification .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or HIV-1 reverse transcriptase inhibition) .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl vs. sulfanyl groups) alter the compound’s reactivity and bioactivity?
Methodological Answer: Replacing sulfanyl with sulfonyl groups (e.g., 3-(phenylsulfonyl)-1H-indole) increases electron-withdrawing effects, altering indole ring planarity and H-bonding capacity. This reduces nucleophilic attack susceptibility but enhances interactions with DNA/proteins (e.g., calf thymus DNA binding via intercalation) . Computational modeling (DFT or molecular docking) predicts substituent effects on binding affinities .
Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50 values across labs) be resolved?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line passage number, serum concentration). Standardize protocols:
Q. What crystallographic insights explain the compound’s stability under physiological conditions?
Methodological Answer: Single-crystal X-ray studies reveal intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking between indole and benzyl groups) that enhance thermal stability (mp 116–117°C) . Planar indole systems with dihedral angles >80° relative to substituents minimize steric strain, improving shelf-life .
Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for target selectivity?
Methodological Answer: Systematic SAR involves:
- Core Modifications : Introduce electron-donating groups (e.g., –OCH) at the benzyl position to enhance hydrophobic interactions.
- Side-Chain Variations : Piperazine or morpholine substituents improve solubility and CNS penetration .
- Pharmacophore Mapping : Overlay crystal structures with target active sites (e.g., HIV-1 RT) to prioritize substituents .
Q. What computational strategies predict toxicity and metabolic pathways for this compound?
Methodological Answer: Use in silico tools:
- ADMET Prediction : SwissADME or ProTox-II for hepatotoxicity, CYP450 inhibition.
- Metabolic Profiling : CYP3A4-mediated sulfoxidation is a likely primary pathway . Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Data Reproducibility & Ethics
Q. How can researchers ensure reproducibility in synthetic protocols amid conflicting literature methods?
Methodological Answer:
Q. What ethical considerations apply when sharing biological activity data involving patient-derived samples?
Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
